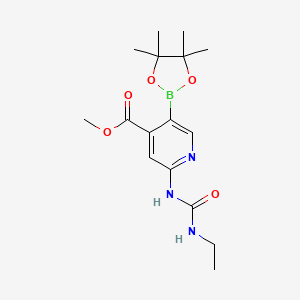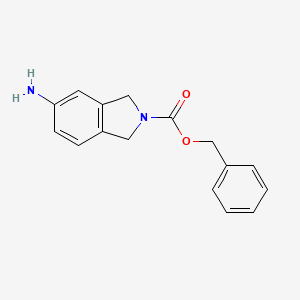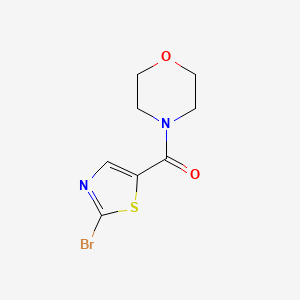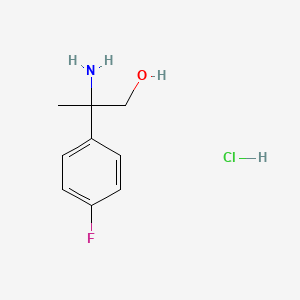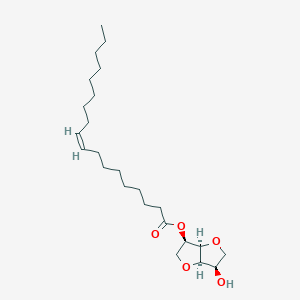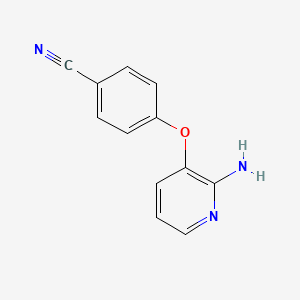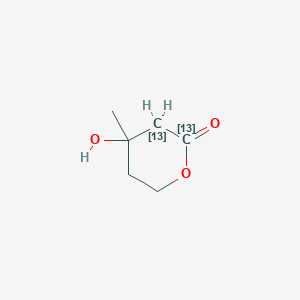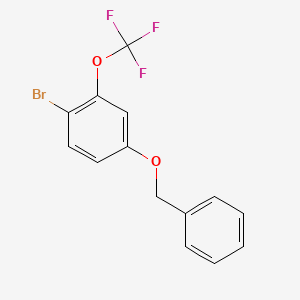
4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene
Descripción general
Descripción
“4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene” is a chemical compound with the linear formula CF3OC6H4CH2Br . It is a liquid at room temperature with a molecular weight of 255.03 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(F)(F)Oc1ccc(CBr)cc1 . This indicates that the compound contains a benzene ring with a trifluoromethoxy group and a bromomethyl group attached to it.
Chemical Reactions Analysis
The compound has been reported to undergo Friedel-Crafts polymerization using aluminum chloride as a catalyst . It may also be used in the synthesis of a bioreductive drug, (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of 1.48 (lit.) and a density of 1.594 g/mL at 25 °C (lit.) . It has a boiling point of 82-84 °C/10 mmHg (lit.) .
Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
The aryne route provides a method to generate 1,2-dehydro-(trifluoromethoxy)benzene derivatives, which can be further reacted to produce naphthalenes. This process involves the treatment of bromo-(trifluoromethoxy)benzene derivatives with lithium diisopropylamide (LDA) to generate phenyllithium intermediates. These intermediates can undergo various reactions, including cycloadditions and reductions, to synthesize naphthalene derivatives with potential applications in organic synthesis and material science (Schlosser & Castagnetti, 2001).
Solvent Effects on Radical Addition Reactions
The compound and its derivatives are used to study solvent effects on radical addition reactions, providing insights into the reactivity and efficiency of such processes in different solvent environments. This research is crucial for optimizing reaction conditions in organic synthesis, particularly for reactions involving bromine atom-transfer and radical addition steps (Yorimitsu et al., 2001).
Synthesis of Organic Materials
4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene serves as a precursor in the synthesis of complex organic molecules and polymers, such as 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate with applications in pharmaceuticals, pesticides, and organic materials. This highlights the compound's role in facilitating the introduction of functional groups through protection and nucleophilic reactions (H. We, 2015).
Light Emission in Polymers
The compound is utilized in the synthesis of chromophore-containing polymers, demonstrating its application in the development of materials with tailored light emission properties. Such polymers exhibit high molecular weights, thermal stability, and processability, with applications in photoluminescence and materials science (Neilson et al., 2007).
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-4-phenylmethoxy-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-12-7-6-11(8-13(12)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSMYOUTOBWECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736657 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |
CAS RN |
647856-28-8 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


